An In-depth Technical Guide to the Chemical Properties and Reactivity of 2,5-Difluoropyrimidine
An In-depth Technical Guide to the Chemical Properties and Reactivity of 2,5-Difluoropyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and reactivity of 2,5-difluoropyrimidine, a key building block in medicinal chemistry and materials science. The unique electronic properties conferred by the two fluorine atoms on the pyrimidine ring make this compound a valuable scaffold for the synthesis of novel bioactive molecules and functional materials.
Core Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₄H₂F₂N₂ | [1] |
| Molecular Weight | 116.07 g/mol | [1] |
| IUPAC Name | 2,5-difluoropyrimidine | [1] |
| CAS Number | 17573-84-1 | [1] |
| Computed XLogP3 | 0.7 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 0 | [1] |
Note: The table summarizes computed data from various sources. Experimental validation is recommended.
For comparison, the related compound 2,4-difluoropyrimidine has a reported boiling point of 118-120 °C and a density of 1.359 g/mL at 25 °C.[2] Another related compound, 2,5-dichloropyrimidine, has a melting point of 52-55 °C.[3] These values can serve as estimations for the physical characteristics of 2,5-difluoropyrimidine.
Reactivity and Key Reactions
The presence of two electron-withdrawing fluorine atoms significantly influences the reactivity of the pyrimidine ring, making it susceptible to a variety of chemical transformations. The primary modes of reactivity for 2,5-difluoropyrimidine are nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrimidine ring, further enhanced by the two fluorine atoms, facilitates attack by nucleophiles. In general, for nucleophilic aromatic substitution on pyrimidine rings, the C2 and C4 positions are more reactive than the C5 position. This is because the negative charge of the intermediate Meisenheimer complex can be delocalized onto the electronegative nitrogen atoms when attack occurs at the C2 or C4 positions.[3]
For 2,5-difluoropyrimidine, nucleophilic attack is expected to occur preferentially at the C2 position due to the activating effect of the adjacent nitrogen atom and the fluorine atom acting as a good leaving group. The reactivity of halogens in SNAr reactions generally follows the order F > Cl > Br > I, making the C-F bonds in 2,5-difluoropyrimidine particularly susceptible to substitution.[3]
Regioselectivity: The regioselectivity of SNAr on substituted pyrimidines can be influenced by the electronic nature of other substituents on the ring. While a fluorine at the 2-position is highly activated, the fluorine at the 5-position might also be displaced, potentially leading to a mixture of products depending on the nucleophile and reaction conditions. For instance, in 2,5-dichloropyrimidine, unprecedented C5-selective cross-coupling has been achieved under ligand-free conditions, suggesting that the C5 position can be made reactive.
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution with Amines
This protocol provides a general guideline for the reaction of a dihalopyrimidine with an amine nucleophile. Optimization of the solvent, base, temperature, and reaction time is crucial for achieving high yields and selectivity with 2,5-difluoropyrimidine.
Materials:
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2,5-Difluoropyrimidine (1.0 eq.)
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Amine nucleophile (1.0-1.2 eq.)
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Non-nucleophilic base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA)) (1.5-2.0 eq.)
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Anhydrous solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Tetrahydrofuran (THF))
Procedure:
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To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the 2,5-difluoropyrimidine, the amine nucleophile, and the anhydrous solvent.
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Add the non-nucleophilic base to the reaction mixture.
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Stir the reaction mixture at the desired temperature (ranging from room temperature to elevated temperatures, e.g., 80-120 °C).
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, cool the reaction mixture to room temperature.
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Perform an aqueous workup to remove inorganic salts and water-soluble impurities.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.[3]

